Cas no 676553-97-2 ((3-aminopropyl)dibenzylamine, trifluoroacetic acid)

(3-Aminopropyl)dibenzylamine is a versatile secondary amine featuring both a primary amine and dibenzyl groups, making it useful as a ligand or intermediate in organic synthesis and coordination chemistry. Its bifunctional structure allows for selective modifications, enabling applications in catalysis, polymer chemistry, and pharmaceutical research. Trifluoroacetic acid (TFA) is a strong carboxylic acid widely employed as a solvent, reagent, or catalyst due to its high acidity and miscibility with organic solvents. It is particularly valuable in peptide synthesis, deprotection reactions, and HPLC mobile phases. Together, these compounds offer robust reactivity and functional group compatibility, supporting diverse synthetic and analytical workflows.
(3-aminopropyl)dibenzylamine, trifluoroacetic acid structure
676553-97-2 structure
Product Name:(3-aminopropyl)dibenzylamine, trifluoroacetic acid
CAS No:676553-97-2
MF:C19H23F3N2O2
MW:368.393335580826
CID:5981412
PubChem ID:49796754
Update Time:2025-06-14

(3-aminopropyl)dibenzylamine, trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N1,N1-bis(phenylmethyl)-, 2,2,2-trifluoroacetate (1:1)
    • (3-aminopropyl)dibenzylamine, trifluoroacetic acid
    • (3-aminopropyl)dibenzylamine; trifluoroacetic acid
    • EN300-26867213
    • CHEMBL434863
    • 676553-97-2
    • Inchi: 1S/C17H22N2.C2HF3O2/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11H,7,12-15,18H2;(H,6,7)
    • InChI Key: ZVDVMPHURUDVJG-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)O.N(CCCN)(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 368.17116247g/mol
  • Monoisotopic Mass: 368.17116247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 281
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų

(3-aminopropyl)dibenzylamine, trifluoroacetic acid Pricemore >>

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Additional information on (3-aminopropyl)dibenzylamine, trifluoroacetic acid

Recent Advances in the Application of (3-aminopropyl)dibenzylamine, Trifluoroacetic Acid (CAS: 676553-97-2) in Chemical Biology and Pharmaceutical Research

The compound (3-aminopropyl)dibenzylamine, trifluoroacetic acid (CAS: 676553-97-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, medicinal chemistry, and bioconjugation. This research brief aims to provide an overview of the latest advancements involving this compound, highlighting its role in the synthesis of novel therapeutic agents and its potential as a key intermediate in the development of targeted drug delivery systems.

Recent studies have demonstrated the efficacy of (3-aminopropyl)dibenzylamine, trifluoroacetic acid as a building block for the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized this compound to develop a series of potent kinase inhibitors with improved selectivity and pharmacokinetic properties. The trifluoroacetic acid moiety was found to enhance the solubility and bioavailability of the resulting compounds, making them promising candidates for further preclinical evaluation.

In addition to its role in small-molecule drug development, (3-aminopropyl)dibenzylamine, trifluoroacetic acid has been employed in the field of bioconjugation. Researchers have leveraged its reactive amine group to facilitate the covalent attachment of therapeutic payloads to antibodies and other biologics, enabling the creation of antibody-drug conjugates (ADCs) with enhanced targeting capabilities. A recent study in Bioconjugate Chemistry showcased the use of this compound in the synthesis of ADCs for cancer therapy, demonstrating improved tumor penetration and reduced off-target effects.

Furthermore, the compound's unique chemical properties have made it a valuable tool in the development of prodrugs. By incorporating (3-aminopropyl)dibenzylamine, trifluoroacetic acid into prodrug designs, researchers have achieved controlled release of active pharmaceutical ingredients (APIs) in response to specific physiological conditions. This approach has been particularly effective in addressing challenges related to drug stability and targeted delivery, as evidenced by a 2024 study published in Molecular Pharmaceutics.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of (3-aminopropyl)dibenzylamine, trifluoroacetic acid for large-scale pharmaceutical applications. Recent efforts have focused on developing greener and more efficient synthetic routes, with a particular emphasis on reducing the use of hazardous reagents and minimizing waste generation. Advances in continuous flow chemistry and catalytic processes have shown potential in addressing these challenges, as highlighted in a 2023 review article in Organic Process Research & Development.

In conclusion, (3-aminopropyl)dibenzylamine, trifluoroacetic acid (CAS: 676553-97-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in drug discovery and bioconjugation underscore its importance in the development of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its applications and optimize its use in the pharmaceutical industry.

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